6-(3,4-Dimethoxyphenyl)picolinic acid
Overview
Description
6-(3,4-Dimethoxyphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO4 It is a derivative of picolinic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)picolinic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method involves the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of 3,4-dimethoxyphenyl derivatives with various substituents.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . Additionally, it may interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the methoxy substitutions.
3,4-Dimethoxypicolinic acid: A similar compound with methoxy groups at different positions.
6-(3,4-Dimethoxyphenyl)-2-picolinic acid: A closely related compound with slight structural variations.
Uniqueness
6-(3,4-Dimethoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-6-9(8-13(12)19-2)10-4-3-5-11(15-10)14(16)17/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOCFHPMDLMALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621626 | |
Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479225-16-6 | |
Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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